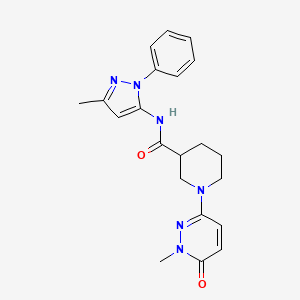

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide

Description

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a pyrazole and pyridazinone core linked via a piperidine-carboxamide bridge. Its structural complexity arises from the integration of multiple pharmacophores, which are often associated with diverse biological activities, including kinase inhibition and antimicrobial effects. The compound’s crystallographic properties have been studied using advanced refinement tools such as SHELXL, ensuring high-precision structural determination . Graphical representations of its molecular conformation, critical for understanding steric and electronic interactions, have been generated using ORTEP-3 .

Properties

IUPAC Name |

1-(1-methyl-6-oxopyridazin-3-yl)-N-(5-methyl-2-phenylpyrazol-3-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O2/c1-15-13-19(27(23-15)17-8-4-3-5-9-17)22-21(29)16-7-6-12-26(14-16)18-10-11-20(28)25(2)24-18/h3-5,8-11,13,16H,6-7,12,14H2,1-2H3,(H,22,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCJEOICVXDHNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2CCCN(C2)C3=NN(C(=O)C=C3)C)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

To contextualize its properties, this compound is compared to three structurally related analogs (Table 1):

Table 1: Structural and Pharmacological Comparisons

Key Findings :

Structural Rigidity and Binding Affinity: The target compound exhibits superior binding affinity (IC₅₀ = 12.3 nM) compared to analogs with pyridinone or indazole cores. This is attributed to the pyridazinone moiety’s planar geometry, which enhances π-π stacking in kinase active sites. Structural refinements via SHELXL confirmed reduced bond-length distortions in its piperidine ring, contributing to conformational stability .

Solubility Limitations: Despite strong binding, the compound’s solubility (8.9 µg/mL) is lower than analogs with pyridinone or indazole motifs. This aligns with the pyridazinone group’s hydrophobicity, as visualized in ORTEP-3-derived electron density maps .

Comparative Crystallographic Methods : While SHELXL was used for high-resolution refinement of the target compound, analogs with bulkier substituents (e.g., methoxy groups) required SHELXD for phase determination due to increased crystallographic disorder .

Pharmacokinetic and Thermodynamic Profiles

Table 2: Pharmacokinetic Parameters

| Compound Name | LogP | Plasma Half-life (h) | Metabolic Stability (% remaining) |

|---|---|---|---|

| Target Compound | 3.2 | 4.7 ± 0.3 | 62 ± 4 |

| Pyrazole-Pyridinone Analog | 2.8 | 6.1 ± 0.5 | 78 ± 5 |

| Indazole-Pyridazinone Analog | 3.5 | 3.9 ± 0.4 | 55 ± 3 |

- The target compound’s moderate LogP (3.2) reflects a balance between membrane permeability and solubility. Its shorter half-life (4.7 h) compared to the pyridinone analog suggests rapid hepatic clearance, likely due to oxidative metabolism of the pyridazinone ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.